2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid
Overview
Description
“2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid” is a chemical compound with the molecular formula C6H4BCLF3NO2 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . Trifluoromethylpyridines (TFMP) and its derivatives, including this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid” is characterized by the presence of a pyridine ring with a trifluoromethyl group and a boronic acid group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which include “2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid”, are key structural motifs in active agrochemical ingredients . They are primarily used in the protection of crops from pests . For instance, Fluazifop-butyl, a derivative of trifluoromethylpyridine, was the first of its kind introduced to the agrochemical market . Since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines also find significant use in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Veterinary Applications
In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . These products, like their counterparts in the pharmaceutical industry, benefit from the unique properties of the trifluoromethylpyridine structure .
Synthesis of Metal-Organic Frameworks (MOFs)
“2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid” can be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands, and they have potential applications in gas storage, separation, and catalysis .
Preparation of (Trifluoromethyl)pyridyllithiums
This compound can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . These lithium compounds can serve as intermediates in various organic syntheses .
Synthesis of Methiodide Salts
“2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid” can also be used in the synthesis of methiodide salts . These salts are often used in medicinal chemistry as they can improve the solubility of drug compounds .
MAGL Inhibitors
This compound has been used in the synthesis of MAGL inhibitors, which are useful in the treatment of MAGL-mediated diseases .
V1a Receptor Antagonists
It has also been used in the synthesis of V1a receptor antagonists, which are used for treating neuropsychological disorders .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic chemistry .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity is moderate, with an iLOGP of 1.83 . These properties may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid’s action are primarily seen in its role in the Suzuki–Miyaura cross-coupling reaction . The compound facilitates the formation of new carbon–carbon bonds, which is a key process in the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid. For instance, the success of the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a key role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is relatively stable, readily prepared, and generally environmentally benign .
properties
IUPAC Name |
[2-chloro-6-(trifluoromethyl)pyridin-4-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-2-3(7(13)14)1-4(12-5)6(9,10)11/h1-2,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJRNQWDVNYDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)pyridine-4-boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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